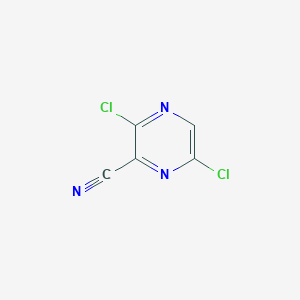

3,6-Dichloropyrazine-2-carbonitrile

Vue d'ensemble

Description

3,6-Dichloropyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C5HCl2N3 and its molecular weight is 173.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

3,6-Dichloropyrazine-2-carbonitrile is a key intermediate in the synthesis of Favipiravir , an antiviral drug. The primary target of Favipiravir is the RNA-dependent RNA polymerase (RdRp) of RNA viruses .

Mode of Action

Instead, it is used to synthesize Favipiravir, which is then metabolized into its active form, Favipiravir-RTP . This active form is mistakenly recognized by the viral RdRp and is incorporated into the viral RNA chain, thereby inhibiting the replication and transcription of the viral RNA .

Biochemical Pathways

The biochemical pathway primarily affected by Favipiravir involves the replication of RNA viruses. By inhibiting the RdRp enzyme, Favipiravir disrupts the replication and transcription of the viral RNA, thereby preventing the virus from multiplying .

Pharmacokinetics

Favipiravir, the drug synthesized using this compound, is known to be metabolized into its active form by intracellular enzymes .

Result of Action

The result of the action of Favipiravir is the inhibition of RNA virus replication. This can lead to a reduction in the viral load in the body, helping to alleviate the symptoms of viral infections .

Action Environment

The action of this compound, and by extension Favipiravir, can be influenced by various environmental factors. For instance, the efficacy of Favipiravir can be affected by the presence of other medications, the patient’s health status, and the specific strain of the virus . .

Analyse Biochimique

Biochemical Properties

3,6-Dichloropyrazine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of antiviral agents. It interacts with various enzymes and proteins during its conversion to active pharmaceutical ingredients. For instance, it is involved in the production of Favipiravir, an antiviral drug used to treat RNA virus infections . The compound undergoes enzymatic transformations that facilitate its incorporation into the final drug product. These interactions are crucial for the compound’s efficacy and stability in pharmaceutical formulations.

Cellular Effects

This compound has been shown to influence cellular processes, particularly in the context of antiviral activity. It affects cell signaling pathways and gene expression by inhibiting viral RNA polymerase, thereby preventing viral replication . This inhibition disrupts the normal functioning of infected cells, leading to the suppression of viral proliferation. Additionally, the compound may impact cellular metabolism by altering the expression of genes involved in metabolic pathways, further contributing to its antiviral effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with viral RNA polymerase. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing the synthesis of viral RNA . This inhibition is achieved through competitive binding, where this compound competes with the natural substrates of the enzyme. The result is a decrease in viral RNA production, leading to the suppression of viral replication and infection.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under recommended storage conditions, but it may degrade under certain conditions, such as exposure to light or extreme temperatures . Long-term studies have shown that the compound maintains its antiviral activity over extended periods, although its efficacy may decrease with prolonged storage. These findings highlight the importance of proper storage and handling to ensure the compound’s stability and effectiveness.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound exhibits potent antiviral activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its conversion to active pharmaceutical ingredients. The compound undergoes enzymatic transformations, including hydroxylation and conjugation, which facilitate its incorporation into antiviral drugs . These metabolic processes are essential for the compound’s bioavailability and therapeutic efficacy. Additionally, the compound may influence metabolic flux and metabolite levels by altering the activity of enzymes involved in these pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to different cellular compartments. Its localization and accumulation within specific tissues are influenced by factors such as tissue permeability and binding affinity to cellular proteins. These properties are crucial for the compound’s pharmacokinetics and therapeutic effects.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its antiviral activity . The compound is primarily found in the cytoplasm, where it interacts with viral RNA polymerase and inhibits viral replication. Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its antiviral efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Activité Biologique

3,6-Dichloropyrazine-2-carbonitrile is a compound of significant interest in the field of medicinal chemistry, particularly due to its role as an intermediate in the synthesis of favipiravir, an antiviral drug. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound (CAS No. 356783-16-9) has a molecular formula of and a molecular weight of approximately 173.99 g/mol. Its structure features two chlorine atoms at the 3 and 6 positions of the pyrazine ring, which contributes to its reactivity and biological activity.

Synthesis Pathway

The synthesis of this compound typically involves chlorination and subsequent nitration processes. A common synthetic route includes the reaction with potassium fluoride in a phase transfer catalyst system to produce favipiravir .

Antiviral Activity

this compound is primarily known for its role in the synthesis of favipiravir, which exhibits antiviral activity against RNA viruses. The mechanism involves:

- Inhibition of RNA Polymerase : Favipiravir is metabolized into its active form, which inhibits the viral RNA-dependent RNA polymerase (RdRp), disrupting viral replication .

- Reduction in Viral Load : By inhibiting RdRp, favipiravir leads to a decrease in viral RNA synthesis, thereby reducing the overall viral load in infected individuals.

Pharmacokinetics

The pharmacokinetic profile of this compound is closely related to that of favipiravir. Key points include:

- Absorption : The compound is well absorbed when administered orally.

- Metabolism : It undergoes metabolic transformations to yield favipiravir, which is further processed by intracellular enzymes .

- Distribution : The compound shows good tissue distribution mediated by various transporters.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of favipiravir derived from this compound:

- Efficacy Against Influenza : In clinical trials, favipiravir demonstrated significant efficacy against influenza viruses. A study reported that patients treated with favipiravir exhibited faster recovery rates compared to those receiving standard antiviral treatments .

- COVID-19 Treatment : Favipiravir has been evaluated for its effectiveness against COVID-19. In a randomized controlled trial involving patients with moderate to severe COVID-19 pneumonia, those treated with favipiravir showed improved clinical outcomes compared to control groups .

- Animal Models : Research using animal models indicated that administration of favipiravir led to a significant survival rate in infected subjects. For instance, a study found that high doses resulted in up to 100% survival rates when treatment was initiated promptly after infection .

Tables Summarizing Biological Activity

| Parameter | Details |

|---|---|

| Chemical Formula | |

| Molecular Weight | 173.99 g/mol |

| Role in Synthesis | Intermediate for favipiravir |

| Mechanism of Action | Inhibits RNA-dependent RNA polymerase |

| Therapeutic Uses | Antiviral agent for influenza and COVID-19 |

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antiviral Drug Synthesis

One of the most notable applications of 3,6-dichloropyrazine-2-carbonitrile is in the synthesis of Favipiravir , an antiviral medication effective against influenza and other viral infections, including COVID-19. Favipiravir is synthesized from this compound through a series of fluorination and hydrolysis reactions . The ability to produce high-purity this compound is crucial for the efficient manufacture of Favipiravir, making it a key building block in antiviral drug development .

1.2 Other Pharmaceutical Intermediates

Beyond Favipiravir, this compound serves as a precursor for various heterocyclic compounds used in drug discovery. Its structural characteristics enable it to participate in reactions that yield compounds with therapeutic potential against a range of diseases .

Chemical Synthesis

2.1 Synthesis Methods

The synthesis of this compound has been optimized to enhance yield and purity. A notable method involves chlorination of 3-hydroxy-6-bromopyrazine-2-amide under controlled conditions using phosphorus oxychloride and triethylamine as a base. This method significantly reduces by-products and improves the overall quality of the final product .

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Chlorination Reaction | 81% | DCM at 0-20°C for 3h with TiCl4 and tert-butyl nitrite |

Toxicological and Safety Information

While this compound is primarily used in laboratory settings and industrial applications, it is essential to consider its safety profile. The compound is classified as potentially hazardous, necessitating appropriate handling measures to prevent exposure through inhalation or skin contact .

Case Studies

4.1 Favipiravir Development

In research conducted on Favipiravir's efficacy against viral infections, the role of this compound was pivotal. Studies demonstrated that the compound's high purity correlates with improved therapeutic outcomes when used in drug formulations .

4.2 Industrial Scale Production

Recent advancements in synthetic methodologies have allowed for the industrial-scale production of this compound with lower costs and higher purity levels. These innovations facilitate the large-scale manufacture of antiviral drugs, addressing global health needs during pandemics .

Analyse Des Réactions Chimiques

Phosphorus Oxychloride-Mediated Chlorination

An alternative industrial-scale synthesis starts from 3-hydroxyl-6-bromopyrazine-2-amide:

| Component | Quantity | Role |

|---|---|---|

| 3-hydroxyl-6-bromopyrazine-2-amide | 10 g | Substrate |

| LiCl | 1.94 g | Chloride source |

| POCl₃ | 28 g | Chlorinating agent |

| DIEA | 17.78 g | Base |

| Temperature profile | 50°C → 80°C | Reaction optimization |

| Isolation | Isopropanol precipitation | |

| Yield | 66% | Light yellow solid |

This protocol demonstrates enhanced purity (>98% HPLC) compared to traditional methods by controlling stoichiometry and reaction kinetics .

Halogen Exchange Reactions

The compound undergoes nucleophilic aromatic substitution for fluorine introduction:

Fluorination Protocol

textReaction setup: - Substrate: this compound (10 g) - Fluoride source: KF (20 g) - Catalyst: TBAF (catalytic) - Solvent: DMF (60 mL) - Conditions: 60°C, 12 h Workup: 1. Quench with ice water 2. MTBE extraction (3×50 mL) 3. Drying over Na₂SO₄ 4. Solvent removal under vacuum

This produces 3,6-difluoropyrazine-2-carbonitrile as a key precursor for hydroxylation reactions . Subsequent hydrolysis of the fluorinated derivative with acetic acid/triethylamine yields 3-hydroxyl-6-fluoropyrazine-2-cyano (84% yield), demonstrating the compound's versatility in generating bioactive pyrazine derivatives .

Stability and Byproduct Formation

Studies using ¹⁹F-NMR and HPLC-MS reveal two primary degradation pathways:

-

Hydrolysis : Slow conversion to 3-hydroxy-6-chloropyrazine-2-carboxamide in aqueous media (t₁/₂ = 48 hr at pH 7)

-

Dimerization : Formation of bipyrazine derivatives under prolonged heating (>80°C)

Critical stability parameters:

-

Storage: Stable >6 months at -20°C under nitrogen

-

Light sensitivity: Degrades 12% after 72 hr UV exposure

These reactions establish this compound as a linchpin intermediate for developing fluorinated heterocycles. The phosphorus oxychloride method currently represents the most industrially viable route due to its scalability and impurity profile control, while diazotization approaches remain valuable for small-scale functionalization studies.

Propriétés

IUPAC Name |

3,6-dichloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHXXRRBFJSFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627393 | |

| Record name | 3,6-Dichloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356783-16-9 | |

| Record name | 3,6-Dichloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3,6-dichloropyrazine-2-carbonitrile in the synthesis of favipiravir?

A1: this compound serves as a key starting material for producing the essential intermediate 3,6-difluoropyrazine-2-carbonitrile. This transformation is achieved by reacting this compound with potassium fluoride, utilizing tetrabutyl-ammonium bromide (TBAB) as a phase transfer catalyst in a toluene and DMSO solvent system at reflux temperature (120°C) []. This fluorination step is critical in constructing the final favipiravir molecule.

Q2: Are there alternative synthetic routes to favipiravir that bypass the use of this compound?

A2: Yes, researchers have explored alternative synthetic approaches to favipiravir. One notable route utilizes 2-aminopyrazine as the starting material []. While the specific details of this synthesis are not provided in the abstract, it highlights the ongoing efforts to explore diverse synthetic strategies for favipiravir, potentially offering advantages in terms of cost-effectiveness, efficiency, or environmental impact.

Q3: What purification methods have been developed for the fluoro intermediate (3,6-difluoropyrazine-2-carbonitrile) derived from this compound?

A3: A simplified purification method for isolating 3,6-difluoropyrazine-2-carbonitrile has been developed, involving the formation of a dicyclohexylamine salt followed by neutralization with hydrogen peroxide to obtain the purified compound []. This approach streamlines the purification process, contributing to the overall efficiency and practicality of the favipiravir synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.